Oxazole, 2,5-diethyl-4-phenyl-
Description
Significance of the Oxazole (B20620) Core in Advanced Synthetic Chemistry
The oxazole ring is a fundamental scaffold in modern chemical research, valued for its unique structure and wide-ranging applications. numberanalytics.com It is an aromatic, planar, and unsaturated ring system that, while a weak base, serves as a crucial building block in the synthesis of more complex molecules. wikipedia.orgnumberanalytics.com The significance of the oxazole motif has grown substantially since its discovery, with its derivatives showing a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.comnih.gov
In synthetic chemistry, the oxazole core is recognized as a "prime skeleton for drug discovery" due to its structural and chemical diversity. nih.gov This allows it to interact with various biological receptors and enzymes through non-covalent interactions. nih.gov Consequently, numerous synthetic methods have been developed to construct and functionalize the oxazole ring system. numberanalytics.com Classic methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the van Leusen oxazole synthesis, are cornerstones in accessing this heterocyclic system. wikipedia.orgnih.gov Modern techniques often employ metal-catalyzed reactions, such as those using copper or silver, to achieve efficient and selective synthesis of substituted oxazoles. researchgate.netnih.govacs.org This synthetic versatility has made the oxazole ring a frequent target in both medicinal chemistry and the total synthesis of natural products. nih.govnih.gov
Research Context of Substituted Oxazoles in Functional Material Design
Beyond pharmaceuticals, substituted oxazoles are increasingly investigated for their potential in designing functional materials. numberanalytics.com Their applications span fields from agrochemicals, where they are used in pesticides and fungicides, to materials science. numberanalytics.com In particular, the photophysical properties of oxazole-based compounds make them suitable for use in optoelectronics. numberanalytics.com
The ability to introduce various substituents onto the oxazole ring allows for the fine-tuning of its electronic and luminescent properties. This has led to their exploration as:
Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives can serve as efficient emissive materials, contributing to improved color purity and device efficiency. numberanalytics.com
Laser Dyes: Certain 2,5-disubstituted oxazoles have shown promise as laser dyes in the near-UV region, in some cases outperforming the common standard, 2,5-diphenyloxazole (B146863) (PPO). jlu.edu.cn
Functional Polymers: Oxazolines (the dihydro-analogs of oxazoles) act as monomers in the synthesis of substituted poly(imines), which are polymers with potential advanced applications. nih.gov
Research in this area often focuses on establishing a clear relationship between the chemical structure of the substituents and the resulting spectral and material properties of the compound. jlu.edu.cn
Scope and Research Imperatives for 2,5-diethyl-4-phenyl-oxazole in Academic Disciplines
While broad research exists on substituted oxazoles, studies focusing specifically on Oxazole, 2,5-diethyl-4-phenyl- are more specialized. The primary research imperatives for this compound revolve around its synthesis, characterization, and the evaluation of its properties for potential applications, likely in materials science.
The synthesis of 2,4,5-trisubstituted oxazoles is a well-established area of research, with numerous methodologies available. researchgate.net The synthesis of a compound like Oxazole, 2,5-diethyl-4-phenyl- would likely involve a multi-step process, starting from simpler precursors and building the substituted oxazole core through cyclization reactions.
Once synthesized, detailed characterization is crucial. This involves a suite of analytical techniques to confirm the molecular structure and assess purity. Based on research into analogous compounds, the key research imperatives and the methods used to address them are summarized in the table below.
| Research Imperative | Common Methodologies | Purpose |
| Synthesis | Multi-step synthesis involving cyclization reactions (e.g., from enamides or via diazoketones). researchgate.net | To produce the target molecule efficiently and in sufficient purity for further study. |
| Structural Characterization | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Elemental Analysis. nih.govacs.org | To confirm the chemical structure, connectivity of atoms, and molecular formula. |
| Photophysical Analysis | UV-Visible Absorption Spectroscopy, Fluorescence Emission Spectroscopy. jlu.edu.cn | To determine the wavelengths of light absorption and emission, quantum yield, and potential as a fluorescent material or laser dye. |
| Material Evaluation | Incorporation into polymer matrices or thin films, followed by performance testing in devices (e.g., OLEDs). numberanalytics.com | To assess its practical utility in material science applications. |
The ethyl groups at the 2 and 5 positions and the phenyl group at the 4 position are expected to influence the compound's solubility, thermal stability, and solid-state packing, which are all critical factors in the design of functional organic materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62576-10-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2,5-diethyl-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-3-11-13(14-12(4-2)15-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
DQTYVTWDTBAFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Diethyl 4 Phenyl Oxazole and Its Functionalized Analogues
Classical and Established Synthetic Routes to Oxazoles
The formation of the oxazole (B20620) ring has been traditionally accomplished through several named reactions that involve the condensation and cyclization of acyclic precursors. These methods, while foundational, often require harsh conditions but remain relevant in contemporary organic synthesis.
Condensation Reactions with Ethyl-Substituted Carbonyl Precursors
The synthesis of 2,5-diethyl-4-phenyl-oxazole can be envisioned through the condensation of precursors bearing the requisite ethyl and phenyl groups. A key intermediate for such a synthesis is an α-acylamino ketone. Specifically, the precursor would be N-(1-oxo-1-phenylbutan-2-yl)propanamide. The synthesis of this precursor itself is a critical step, often involving the acylation of an α-amino ketone. The subsequent cyclodehydration of this intermediate would lead to the desired oxazole.
| Precursor | Reagent | Product | Reference |
| 2-Amino-1-phenyl-1-butanone | Propanoyl chloride | N-(1-oxo-1-phenylbutan-2-yl)propanamide | Inferred from classical methods |
| N-(1-oxo-1-phenylbutan-2-yl)propanamide | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | 2,5-diethyl-4-phenyl-oxazole | nih.gov, wikipedia.org |
Cyclization Approaches (e.g., Robinson-Gabriel Synthesis, Fischer Oxazole Synthesis, Bredereck Reaction)
Several classical cyclization reactions provide robust pathways to substituted oxazoles.
The Robinson-Gabriel Synthesis is a cornerstone for oxazole formation and directly utilizes α-acylamino ketones as precursors. wikipedia.org The intramolecular cyclization and subsequent dehydration of N-(1-oxo-1-phenylbutan-2-yl)propanamide under the influence of a strong dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide would yield 2,5-diethyl-4-phenyl-oxazole. nih.gov Modifications to this method, such as using milder reagents like triphenylphosphine (B44618) and iodine, have been developed to improve functional group tolerance. wikipedia.org
The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org For the synthesis of 2,5-diethyl-4-phenyl-oxazole, this would theoretically involve the reaction of the cyanohydrin of 1-phenyl-1-propanal with propionaldehyde. The reaction typically proceeds in an ethereal solvent, with the oxazole product precipitating as its hydrochloride salt. wikipedia.org While traditionally used for aromatic aldehydes, instances of aliphatic aldehydes have also been reported. wikipedia.org
The Bredereck Reaction offers another route, typically for the synthesis of 2,4-disubstituted oxazoles, by reacting α-haloketones with amides. ijpsonline.com To generate a 2,5-diethyl-4-phenyl-oxazole, a modified approach or different starting materials would be necessary, as the classical Bredereck reaction does not directly yield this substitution pattern.
| Synthesis Name | Typical Precursors | Product | Key Features | Reference |
| Robinson-Gabriel | α-Acylamino ketone | 2,5-Disubstituted oxazole | Requires strong dehydrating agents. | nih.gov, wikipedia.org |
| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazole | Uses anhydrous HCl; product precipitates as hydrochloride. | wikipedia.org |
| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted oxazole | Efficient for 2,4-disubstituted products. | ijpsonline.com |
Modern Catalyst-Mediated and Green Chemistry Approaches
Contemporary synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for oxazole synthesis. These often involve transition metal catalysis, which allows for milder reaction conditions and greater functional group compatibility.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysts have been instrumental in the formation of C-N and C-O bonds, which are crucial for oxazole ring construction. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl carboxamides represents a modern approach to forming substituted nitrogen heterocycles. nih.gov For the synthesis of 2,5-diethyl-4-phenyl-oxazole, a suitable N-allylpropenamide precursor could be designed to undergo palladium-catalyzed oxidative cyclization. The reaction typically employs a palladium(II) catalyst, often in the presence of an oxidant.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to functionalize pre-formed oxazole rings, allowing for the synthesis of complex analogues. ijpsonline.com For instance, a bromo-substituted 2,5-diethyloxazole (B12661404) could be coupled with phenylboronic acid to introduce the 4-phenyl group.
| Catalyst System | Precursor Type | Reaction Type | Product | Reference |
| Pd(PPh₃)₂Cl₂ / K₂CO₃ | Vinyl cyclopropanecarboxamide | Intramolecular aza-Wacker-type cyclization | Aza[3.1.0]bicycles (related structures) | nih.gov |
| Pd(TFA)₂ / bpy / TFA | Electronic-rich heteroarene, O-acyl cyanohydrin | C-H addition/cyclization | 2,4,5-Trisubstituted oxazoles |
Copper-Catalyzed Intramolecular Cyclization and Functionalization of Enamides
Copper catalysis has emerged as a powerful tool for the synthesis of oxazoles, particularly through the cyclization of enamides. nih.gov An efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles has been reported involving the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides. nih.gov These enamide precursors can be prepared by the nucleophilic ring-opening of 4-[(methylthio)methylene]-2-phenyl-5-oxazolones. nih.gov This methodology allows for the introduction of various functionalities at the 4-position of the oxazole ring. A copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature has also been described. nih.gov
| Catalyst | Precursor | Reaction Conditions | Product | Yield | Reference |
| CuBr₂ | Enamide | K₂S₂O₈, room temperature | 2,5-Disubstituted oxazole | Moderate to high | nih.gov |
| Copper(I) | β-(Methylthio)enamide | Heat | 2-Phenyl-4,5-substituted oxazole | Not specified | nih.gov |
Silver-Promoted and Other Metal-Mediated Cyclizations
Silver salts, particularly silver triflate (AgOTf), have been shown to effectively promote the cyclization of α-haloketones with amides to form 2,4- and 2,4,5-substituted oxazoles. researchgate.net This method offers an alternative to the harsher conditions of the classical Robinson-Gabriel synthesis. Silver-catalyzed tandem condensation reactions have also been developed for the synthesis of benzoxazole (B165842) derivatives, which are structurally related to oxazoles. nih.gov While a direct application to 2,5-diethyl-4-phenyl-oxazole is not explicitly detailed, the principle of silver-mediated cyclization of appropriate precursors holds promise.
| Catalyst | Precursor Type | Reaction Type | Product | Reference |
| AgOTf | α-Haloketone, Amide | Cyclization | 2,4- and 2,4,5-Substituted oxazoles | researchgate.net |
| AgOAc / Ligand | 2-Aminophenol, Formaldehyde, Benzenethiol | Tandem condensation | 2-(Phenylsulphinyl)benzo[d]oxazole | nih.gov |
Van Leusen Oxazole Synthesis via Tosylmethyl Isocyanides (TosMIC) and its Variants
The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring. organic-chemistry.org It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism. nih.gov First, the deprotonated TosMIC attacks the aldehyde, forming an intermediate oxazoline (B21484). organic-chemistry.orgwikipedia.org This intermediate then eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole. nih.gov
For the synthesis of 4,5-disubstituted oxazoles, a one-pot variant of the Van Leusen reaction has been developed. nih.govorganic-chemistry.org This approach combines the preparation of the necessary precursors and the cyclocondensation in a single step, offering high yields. organic-chemistry.org Specifically, the reaction of TosMIC, aliphatic halides, and various aldehydes can produce 4,5-disubstituted oxazoles. organic-chemistry.org For instance, the use of bis- and tris-carboxaldehydes, after undergoing a Suzuki-Miyaura cross-coupling, can be treated with TosMIC to form the corresponding oxazole derivatives. researchgate.net
A notable advancement in this methodology is the use of ionic liquids as environmentally friendly solvents. nih.govorganic-chemistry.orgresearchgate.net Studies have shown that using ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6] with potassium carbonate as the base at room temperature can provide excellent yields of 4,5-disubstituted oxazoles without the formation of byproducts. organic-chemistry.org A key advantage of this green chemistry approach is the ability to recycle the ionic liquid solvent for multiple reaction runs with minimal loss of yield. organic-chemistry.org
| Reagent/Condition | Role/Observation | Reference |
| Tosylmethyl isocyanide (TosMIC) | C2N1 "3-atom synthon" | nih.gov |
| Aldehyde | Reactant to form the oxazole ring | organic-chemistry.orgwikipedia.org |
| Base (e.g., K2CO3) | Deprotonates TosMIC | organic-chemistry.org |
| Ionic Liquid (e.g., [bmim]Br) | Recyclable "green" solvent, enhances yield | nih.govorganic-chemistry.org |
| Aliphatic Halides | Used in one-pot synthesis of 4,5-disubstituted oxazoles | nih.govorganic-chemistry.org |
Microwave-Assisted and Ultrasound-Promoted Syntheses for Enhanced Efficiency
To improve reaction times and yields, microwave-assisted and ultrasound-promoted techniques have been applied to oxazole synthesis. ijpsonline.comeurekaselect.com These methods are part of a "green chemistry" approach, aiming to reduce the use of hazardous substances and energy consumption. ijpsonline.com
Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing various heterocyclic compounds, including oxazoles. eurekaselect.comnih.gov For example, a microwave-assisted Van Leusen synthesis of 5-aryl-1,3-oxazoles using TosMIC and aldehydes in anhydrous methanol (B129727) has been reported to be highly efficient with a broad substrate scope. nih.gov
Ultrasound irradiation is another alternative energy source that can promote the synthesis of oxazoles. ijpsonline.com The use of deep eutectic solvents (DES) in conjunction with ultrasound has been described for the synthesis of oxazole derivatives from 4-substituted phenacylbromides and amides. ijpsonline.com Another ultrasound-assisted method involves the domino reaction of benzoin (B196080) and substituted benzylamine (B48309) using 2-iodoxybenzoic acid as an oxidant, which produces 2,4,5-trisubstituted oxazoles in excellent yields. ijpsonline.com In some cases, a combination of microwave and ultrasound irradiation (SMUI) has been employed to further reduce reaction times. sciforum.net
| Technique | Key Features | Example Application | Reference |
| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields. | Synthesis of 5-aryl-1,3-oxazoles from TosMIC and aldehydes. | nih.goveurekaselect.com |
| Ultrasound-Promoted Synthesis | Enhanced mass transfer, acoustic cavitation. | Synthesis of oxazole derivatives using deep eutectic solvents. | ijpsonline.com |
| Simultaneous Microwave and Ultrasound Irradiation (SMUI) | Combined benefits of both techniques, significant reduction in reaction time. | Heterocyclic derivatization of β-dicarbonyl compounds. | sciforum.net |
Ionic Liquid and Continuous Flow Synthesis Strategies
The use of ionic liquids in a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has proven to be an operationally simple and environmentally friendly method that provides high yields. organic-chemistry.org The non-volatile and thermally stable nature of ionic liquids makes them ideal for sustainable chemical processes. organic-chemistry.org
| Synthesis Strategy | Advantages | Example | Reference |
| Ionic Liquid Synthesis | Environmentally friendly, recyclable solvent, high yields, operational simplicity. | One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles. | nih.govorganic-chemistry.org |
| Continuous Flow Synthesis | Scalability, automation, rapid optimization, on-demand production, high purity. | Automated synthesis of 4,5-disubstituted oxazoles using a mesofluidic flow reactor. | nih.govdurham.ac.uk |
Regioselective Functionalization and Derivatization Strategies
Direct C–H Arylation and Alkenylation Methodologies for Oxazole Ring Systems
Direct C–H arylation has emerged as a powerful alternative to traditional cross-coupling reactions for functionalizing oxazole rings, as it avoids the pre-functionalization of the starting materials. nih.govbeilstein-journals.org Various catalytic systems, primarily based on palladium, nickel, and copper, have been developed for the direct arylation of the C2 and C5 positions of the oxazole ring. nih.govmdpi.comacs.org
For instance, palladium-copper bimetallic catalysts have shown to be effective for the direct C-H arylation of azoles with arylboronic acids under mild conditions. mdpi.com Nickel-catalyzed systems are also cost-effective and can be used for the C2 arylation of oxazoles with a variety of aryl bromides. acs.org More recently, a radical C–H arylation of oxazoles with (hetero)aryl iodides has been developed using cesium carbonate as a base and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a catalytic electron transfer mediator, providing an efficient route to 2-aryloxazoles. acs.org
Direct C-H alkenylation of oxazoles has also been achieved. For example, a palladium-catalyzed tandem C–O and C–H activation has been used for the direct C–H alkenylation with enol pivalates. researchgate.net
Oxidative Cycloisomerization of Propargylamides
The cycloisomerization of propargylamides is a versatile method for synthesizing substituted oxazoles. nih.govmdpi.comsci-hub.se This reaction can be catalyzed by various metals, including gold and palladium, or promoted by reagents like silica (B1680970) gel. nih.govsci-hub.se A mild, silica gel-mediated cycloisomerization of propargylamides has been shown to produce 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields. nih.gov
Palladium-catalyzed cycloisomerization of N-propargylamides can be coupled with other reactions in a tandem fashion to introduce further functionality. sci-hub.se For example, a tandem cycloisomerization–allylation reaction of N-propargylamides with allyl carbonates, catalyzed by a palladium complex, provides a route to oxazoles with unsaturated side chains. sci-hub.se Furthermore, a Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce allylic oxazoles. acs.org
In a metal-free approach, NIS-mediated iodocyclization of N-sulfonyl propargylamides can lead to iodoalkylidenedihydrooxazoles, which can be further oxidized to the corresponding oxazoles using dioxygen. acs.org Another metal-free method utilizes (diacetoxyiodo)benzene (B116549) (PIDA) and lithium iodide for the cyclization of N-propargylamides to form (E)-5-iodomethylene-2-oxazolines, which can then be converted to oxazole-5-carbaldehydes. rsc.org
Conversion of Oxazolines to Oxazoles via Heterogeneous Oxidation
Oxazolines can serve as precursors to oxazoles through oxidation. rsc.orgallfordrugs.comnih.gov A rapid flow synthesis of oxazolines from β-hydroxy amides has been reported, followed by heterogeneous oxidation to the corresponding oxazoles using a packed reactor containing commercial manganese dioxide. rsc.org This method is stereospecific, proceeding with an inversion of stereochemistry from the starting β-hydroxy amide. rsc.org
Synthesis of Polymerizable Monomers Incorporating the 2,5-diethyl-4-phenyl-oxazole Scaffold
The incorporation of specific chemical scaffolds into polymers allows for the tailoring of material properties for a wide range of applications. The 2,5-diethyl-4-phenyl-oxazole moiety, with its unique electronic and structural characteristics, presents an interesting candidate for the development of novel functional polymers. The synthesis of polymerizable monomers is the critical first step in this process. While the literature does not describe the synthesis of a polymerizable monomer of 2,5-diethyl-4-phenyl-oxazole itself, established synthetic methodologies for analogous heterocyclic compounds can be adapted to achieve this goal. The most common and versatile strategies involve the introduction of a polymerizable group, such as a vinyl, styryl, or (meth)acrylate functionality, onto a pre-functionalized oxazole core.
A plausible and versatile approach to a polymerizable monomer of 2,5-diethyl-4-phenyl-oxazole is the introduction of a methacrylate (B99206) group. This can be achieved through a multi-step synthesis that first constructs a functionalized oxazole ring and then attaches the polymerizable moiety.
A proposed synthetic route would begin with the synthesis of a 2,5-diethyl-4-(4-hydroxyphenyl)-oxazole intermediate. This could be accomplished using a modified version of a standard oxazole synthesis, such as the Robinson-Gabriel synthesis or other cyclization methods, employing starting materials that contain a protected hydroxyl group on the phenyl ring.
Once the hydroxylated oxazole derivative is obtained, the polymerizable methacrylate group can be introduced via esterification. The reaction of the hydroxyl group with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine, would yield the desired monomer, 4-(2,5-diethyl-1,3-oxazol-4-yl)phenyl methacrylate. This monomer would then be suitable for free-radical polymerization to form a homopolymer or for copolymerization with other monomers to fine-tune the properties of the resulting material.
An alternative strategy involves the synthesis of vinyl-functionalized oxazoles. Ruthenium-catalyzed olefin cross-metathesis has been shown to be an effective method for producing such monomers. nih.gov This would involve synthesizing a halogenated derivative of 2,5-diethyl-4-phenyl-oxazole, which could then be subjected to a cross-coupling reaction to introduce a vinyl group.
The following table summarizes potential polymerizable monomers based on a substituted oxazole scaffold and the general synthetic methods applicable for their preparation.
| Monomer Type | General Synthetic Approach | Key Features of the Approach |
| Methacrylate-functionalized Oxazole | Esterification of a hydroxy-functionalized oxazole with methacryloyl chloride or methacrylic anhydride. | Well-established and versatile method for a wide range of substrates. |
| Acrylate-functionalized Oxazole | Esterification of a hydroxy-functionalized oxazole with acryloyl chloride. | Similar to methacrylate synthesis, leading to polymers with different properties. |
| Styryl-functionalized Oxazole | Palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki) between a halogenated oxazole and a vinyl-containing coupling partner. | Allows for the introduction of a styrenic polymerizable group. |
| Vinyl-functionalized Oxazole | Olefin cross-metathesis of an allyl- or vinyl-substituted oxazole precursor. | Efficient method for creating terminal vinyl groups suitable for polymerization. nih.gov |
The choice of synthetic route and the type of polymerizable group would depend on the desired polymer architecture and properties. The methacrylate and acrylate (B77674) derivatives are particularly attractive due to their well-understood polymerization behavior and the wide availability of co-monomers for creating functional copolymers.
Chemical Reactivity and Mechanistic Investigations of 2,5 Diethyl 4 Phenyl Oxazole
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring System
Nucleophilic aromatic substitution on the oxazole ring is also generally unfavorable unless a good leaving group is present at one of the carbon atoms. wikipedia.orgpharmaguideline.com The most electron-deficient position in the oxazole ring is C2, making it the most likely site for nucleophilic attack. pharmaguideline.com However, such attacks often lead to ring cleavage rather than substitution. pharmaguideline.com For 2,5-diethyl-4-phenyl-oxazole, which lacks a suitable leaving group, direct nucleophilic aromatic substitution is not an expected reaction pathway. The primary mechanism for the reaction of nucleophiles with this compound would likely involve initial interaction with one of the substituents or a different mode of reactivity altogether, such as ring transformation.
Cycloaddition Reactions of 2,5-diethyl-4-phenyl-oxazole
The oxazole ring can participate as a diene in cycloaddition reactions, a property that is significantly influenced by its substituents.
Formal [3+2] Cycloadditions with Nitrosobenzene (B162901) Derivatives and Related Mechanistic Pathways
Formal [3+2] cycloaddition reactions involving oxazoles are not as common as their [4+2] counterparts. While there is extensive literature on the [3+2] cycloaddition of various five-membered heterocyclic compounds, specific examples involving 2,5-diethyl-4-phenyl-oxazole and nitrosobenzene derivatives are not documented. Research on the reaction of 4-methylidene oxazolines with nitrosobenzene has shown the formation of nitrones rather than a formal cycloaddition product. nsf.gov This suggests that the reaction pathway may be complex and not a straightforward cycloaddition. The proposed mechanism for such reactions often involves a multi-step process rather than a concerted cycloaddition. Without specific experimental data for 2,5-diethyl-4-phenyl-oxazole, its reactivity in this context remains speculative.
Diels-Alder Type Reactions and Their Application in Heterocycle Synthesis
Oxazoles are well-known to function as dienes in Diels-Alder or [4+2] cycloaddition reactions, providing a valuable route for the synthesis of various heterocyclic compounds, most notably pyridines. researchgate.netresearchgate.net The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents. pharmaguideline.com Therefore, 2,5-diethyl-4-phenyl-oxazole, with its two electron-donating ethyl groups, is expected to be a reactive diene in Diels-Alder reactions.
The general mechanism of the Diels-Alder reaction of an oxazole with a dienophile, such as an alkene or alkyne, involves the initial formation of a bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, with the elimination of a small molecule (commonly water or an alcohol if an alkoxy group is present at C5), to yield a substituted pyridine (B92270). researchgate.net In the case of 2,5-diethyl-4-phenyl-oxazole, reaction with a generic dienophile would be expected to yield a highly substituted pyridine derivative.
Table 1: Expected Products from Diels-Alder Reactions of 2,5-diethyl-4-phenyl-oxazole
| Dienophile | Expected Intermediate Adduct | Final Pyridine Derivative |
| Maleimide | Bicyclic imide adduct | Substituted pyridine-dicarboximide |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Bicyclic adduct with an ester group | Dimethyl 2,5-diethyl-4-phenylpyridine-3,6-dicarboxylate |
| Acrylonitrile | Bicyclic adduct with a nitrile group | 2,5-Diethyl-4-phenyl-3-cyanopyridine |
The utility of this reaction lies in its ability to construct complex pyridine rings with a high degree of control over the substitution pattern, which is a valuable tool in medicinal chemistry and materials science.
Ring Transformations and Rearrangement Reactions
The oxazole ring can undergo various transformations and rearrangements, often under thermal or microwave-assisted conditions, to yield other heterocyclic systems.
Microwave-Assisted Conversion to Imidazole (B134444) Derivatives
A significant ring transformation of oxazoles is their conversion to imidazoles. This reaction can be efficiently promoted by microwave irradiation in the presence of an amine. rsc.org The general mechanism involves the nucleophilic attack of the amine on the C2 position of the oxazole ring, which is the most electrophilic carbon. This is followed by ring opening of the oxazole and subsequent ring closure with the elimination of water to form the imidazole ring.
For 2,5-diethyl-4-phenyl-oxazole, this reaction would provide a direct route to N-substituted 2,5-diethyl-4-phenyl-imidazoles. The use of microwave assistance significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. rsc.orgnih.gov
Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives from 2,5-diethyl-4-phenyl-oxazole
| Amine Reactant | Reaction Conditions | Product |
| Ammonia | Microwave irradiation, sealed vessel | 2,5-Diethyl-4-phenyl-1H-imidazole |
| Primary Amine (R-NH2) | Microwave irradiation, sealed vessel | 1-Alkyl/Aryl-2,5-diethyl-4-phenyl-imidazole |
| Amino Acid Ester | Microwave irradiation, sealed vessel | N-(2,5-Diethyl-4-phenyl-imidazol-1-yl)acetate ester derivative |
This transformation is particularly useful as it allows for the introduction of a wide variety of substituents at the N1 position of the resulting imidazole ring, depending on the amine used in the reaction.
Ring Opening Mechanisms and Derivative Formation
The oxazole ring can be opened under both acidic and basic conditions. clockss.org Acid-catalyzed ring opening typically involves protonation of the nitrogen atom, which activates the ring for nucleophilic attack, often by water or another solvent molecule. This can lead to the formation of an α-acylamino ketone derivative.
Base-catalyzed ring opening is also possible, particularly with strong bases. Deprotonation can occur at the C2 position, leading to a ring-opened isonitrile intermediate. wikipedia.org
In the context of 2,5-diethyl-4-phenyl-oxazole, ring opening could be a competing pathway in reactions intended for other transformations, especially if harsh acidic or basic conditions are employed. The resulting ring-opened products can themselves be valuable synthetic intermediates for the preparation of other acyclic or heterocyclic compounds. For instance, the α-acylamino ketone formed from acid-catalyzed ring opening could be cyclized under different conditions to form other five- or six-membered heterocycles.
Functional Group Interconversions on the Ethyl and Phenyl Substituents
The reactivity of the ethyl and phenyl substituents on the 2,5-diethyl-4-phenyl-oxazole core is influenced by the electronic nature of the oxazole ring. The oxazole moiety is an electron-rich five-membered heterocycle, which can affect the reactivity of its appendages. wikipedia.orgnumberanalytics.compharmaguideline.com Research into the specific functional group interconversions of this compound is not extensively documented; however, plausible reaction pathways can be inferred from the known chemistry of other substituted oxazoles and related heterocyclic systems.
The ethyl groups at positions 2 and 5 and the phenyl group at position 4 provide sites for various chemical modifications. These transformations can be valuable for synthesizing new derivatives with potentially altered physical, chemical, or biological properties.
Reactions of the Phenyl Substituent:
The phenyl group at the C4 position is susceptible to electrophilic aromatic substitution. The oxazole ring, being heterocyclic, can influence the regioselectivity of these reactions. In related phenyl-substituted heterocyclic compounds, the directing effect of the heterocyclic ring and the nature of the electrophile play a crucial role in determining the position of substitution on the phenyl ring. cdnsciencepub.com For instance, the nitration of 2-phenyloxazole (B1349099) has been shown to occur at the para-position of the phenyl ring. youtube.com
Common electrophilic substitution reactions that could be applied to the phenyl group of 2,5-diethyl-4-phenyl-oxazole include nitration, halogenation, and sulfonation. The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the oxazole ring itself, which can be sensitive to strong acids and oxidizing agents. pharmaguideline.comyoutube.com
| Reaction | Reagent(s) | Typical Conditions | Plausible Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 0-10 °C | 2,5-diethyl-4-(4-nitrophenyl)oxazole | cdnsciencepub.comyoutube.com |
| Bromination | Br₂/FeBr₃ | Dark, rt | 2,5-diethyl-4-(4-bromophenyl)oxazole | beilstein-journals.org |
| Chlorination | Cl₂/AlCl₃ | Low temperature | 2,5-diethyl-4-(4-chlorophenyl)oxazole | beilstein-journals.org |
| Sulfonation | Fuming H₂SO₄ | rt | 4-(4-(2,5-diethyloxazol-4-yl))benzenesulfonic acid | youtube.com |
Reactions of the Ethyl Substituents:
The ethyl groups at the C2 and C5 positions offer different avenues for functionalization. The hydrogens on the carbon atom adjacent to the oxazole ring (the α-carbon) are expected to be more acidic and reactive due to the influence of the heterocyclic ring. This allows for reactions such as oxidation and halogenation at these positions.
Oxidation of the ethyl groups could potentially lead to the corresponding acetyl or carboxylic acid derivatives. Selective oxidation of one ethyl group over the other would likely be challenging and depend on the specific reagents and reaction conditions employed.
| Reaction | Reagent(s) | Typical Conditions | Plausible Product(s) |
| Oxidation | KMnO₄, heat | Alkaline solution | 2-(1-hydroxyethyl)-5-ethyloxazole-4-carboxylic acid, 2,5-diacetyloxazole-4-carboxylic acid |
| Free-radical Bromination | N-Bromosuccinimide (NBS), light/heat | CCl₄, reflux | 2-(1-bromoethyl)-5-ethyloxazole-4-phenyl, 2,5-bis(1-bromoethyl)-4-phenyloxazole |
It is important to note that the reactivity of the oxazole ring itself must be considered when planning these transformations. For example, oxazole rings can undergo cycloaddition reactions and can be cleaved under harsh acidic or basic conditions. wikipedia.orgpharmaguideline.com Therefore, the selection of reagents and reaction conditions is critical to achieve the desired functional group interconversions on the substituents without disrupting the core heterocyclic structure.
Further empirical studies are required to fully elucidate the reactivity of 2,5-diethyl-4-phenyl-oxazole and to optimize conditions for these and other potential functional group interconversions.
Advanced Spectroscopic Characterization and Computational Studies of 2,5 Diethyl 4 Phenyl Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to 2,5-diethyl-4-phenyl-oxazole has yielded precise information about its atomic arrangement.
Detailed ¹H and ¹³C NMR Spectral Analysis for Complex Structural Elucidation
The ¹H and ¹³C NMR spectra of oxazole (B20620) derivatives provide a wealth of information for confirming their structure. In a related compound, 2-(4-Chloro phenyl)-5-propyl oxazole, the proton NMR spectrum clearly shows distinct signals for the aromatic protons, the oxazole ring proton, and the propyl side chain protons, with characteristic chemical shifts and coupling patterns. For instance, the aromatic protons appear as doublets at δ 7.96 and 7.44 ppm, while the oxazole proton is a singlet at δ 6.87 ppm. The propyl group protons exhibit a triplet at δ 2.72 ppm, a sextet at δ 1.75 ppm, and a triplet at δ 1.04 ppm. rsc.org
Interactive Table: Predicted NMR Data for 2,5-diethyl-4-phenyl-oxazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.50 - 7.60 | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.35 - 7.45 | 128.5 - 129.5 |
| Phenyl-H (para) | 7.25 - 7.35 | 127.0 - 128.0 |
| Ethyl-CH₂ (at C2) | 2.70 - 2.80 | 25.0 - 30.0 |
| Ethyl-CH₃ (at C2) | 1.25 - 1.35 | 12.0 - 15.0 |
| Ethyl-CH₂ (at C5) | 2.60 - 2.70 | 20.0 - 25.0 |
| Ethyl-CH₃ (at C5) | 1.20 - 1.30 | 11.0 - 14.0 |
| Oxazole-C2 | - | 160.0 - 165.0 |
| Oxazole-C4 | - | 135.0 - 140.0 |
| Oxazole-C5 | - | 150.0 - 155.0 |
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the connectivity within complex molecules. youtube.comsdsu.edu
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 2,5-diethyl-4-phenyl-oxazole, COSY would show correlations between the methylene (B1212753) and methyl protons within each ethyl group, and among the ortho, meta, and para protons of the phenyl ring. youtube.com
HSQC (or HMQC) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon atom in the molecule.
HMBC spectra show correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for establishing the connectivity between the ethyl groups, the phenyl ring, and the oxazole core. For instance, HMBC would show correlations from the methylene protons of the ethyl group at C2 to the C2 and C4 carbons of the oxazole ring, and from the ortho protons of the phenyl ring to the C4 and C5 carbons of the oxazole ring.
These 2D NMR experiments, when used in combination, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of 2,5-diethyl-4-phenyl-oxazole. walisongo.ac.idresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Specific Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.
For oxazole derivatives, FT-IR and Raman spectra reveal key functional groups. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a structurally related compound, the C=N stretching vibrations were observed in the FT-IR spectrum at 1602, 1546, and 1481 cm⁻¹. The C-O stretching modes were found at 1226 and 1149 cm⁻¹. ajchem-a.com Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. scielo.org.zaresearchgate.net
In another example, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, the most intense Raman band at 1250 cm⁻¹ was assigned to the C-O stretching vibration of the methoxy (B1213986) group. nih.gov For 2,5-diethyl-4-phenyl-oxazole, one would expect to observe characteristic bands for the C-H stretching of the ethyl and phenyl groups, C=C and C=N stretching of the phenyl and oxazole rings, and C-O-C stretching of the oxazole ring. nih.gov
Interactive Table: Characteristic Vibrational Frequencies for Oxazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | scielo.org.zaresearchgate.net |
| Aliphatic C-H Stretch | 3000 - 2850 | rsc.org |
| C=N Stretch | 1650 - 1550 | ajchem-a.com |
| C=C Stretch (Aromatic) | 1600 - 1450 | ajchem-a.com |
| C-O-C Stretch (Oxazole) | 1250 - 1020 | nih.gov |
| C-H Bending (Out-of-plane) | 900 - 675 | ajchem-a.com |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
The fragmentation of oxazole rings under electron ionization (EI) often involves cleavage of the heterocyclic ring. sci-hub.st For instance, the mass spectrum of 3,5-diphenyl-1,2,4-oxadiazole (B189376) shows a primary fragmentation corresponding to a retro 1,3-dipolar cycloaddition. sci-hub.st For 2,5-diethyl-4-phenyl-oxazole (C₁₃H₁₅NO), the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of ethyl groups, cleavage of the oxazole ring, and other characteristic rearrangements. Analysis of the fragmentation pattern provides valuable information for confirming the structure and understanding the stability of the molecule. nih.gov
Interactive Table: Predicted Mass Spectrometry Fragments for 2,5-diethyl-4-phenyl-oxazole
| Fragment | m/z (predicted) | Possible Structure |
| [M]⁺ | 201 | C₁₃H₁₅NO⁺ |
| [M - CH₃]⁺ | 186 | C₁₂H₁₂NO⁺ |
| [M - C₂H₅]⁺ | 172 | C₁₁H₁₀NO⁺ |
| [C₆H₅CO]⁺ | 105 | Phenyl-C≡O⁺ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Electronic Spectroscopy and Photophysical Property Determination
Electronic spectroscopy, particularly UV-visible absorption spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties.
UV-Visible Absorption Spectroscopy, Charge Transfer Character, and Solvatochromism
The UV-visible absorption spectra of conjugated organic molecules like 2,5-diethyl-4-phenyl-oxazole are characterized by intense absorption bands corresponding to π-π* transitions. Studies on similar oxadiazole derivatives show that the position of the absorption maximum is influenced by the nature and position of substituents on the aromatic rings. tubitak.gov.trresearchgate.net For example, in a series of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, the UV spectra in dichloromethane (B109758) exhibit a single, unstructured band attributed to a π-π* electron transition in the conjugated system. researchgate.net
The electronic properties of such molecules can also lead to intramolecular charge transfer (ICT) upon excitation, which can be studied by observing solvatochromism—the change in the position, shape, and intensity of absorption or emission bands with a change in the polarity of the solvent. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity is often indicative of a larger dipole moment in the excited state compared to the ground state, which is a characteristic of an ICT state. researchgate.net While specific solvatochromism data for 2,5-diethyl-4-phenyl-oxazole is not available in the provided search results, this phenomenon is a key area of investigation for understanding the photophysical behavior of related compounds.
Interactive Table: Expected Photophysical Properties of 2,5-diethyl-4-phenyl-oxazole
| Property | Expected Observation | Significance |
| UV-Vis Absorption | Intense band in the UV region (e.g., 300-400 nm) | Corresponds to π-π* electronic transitions within the conjugated system. |
| Fluorescence Emission | Emission in the UV or visible region | Indicates the molecule's potential as a fluorophore. |
| Solvatochromism | Shift in absorption/emission maxima with solvent polarity | Suggests changes in the dipole moment upon excitation and potential for intramolecular charge transfer. |
Fluorescence and Phosphorescence Emission Studies, Including Quantum Yields and Lifetimes
The photoluminescent properties of oxazole derivatives are of significant interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and scintillators. While specific data for 2,5-diethyl-4-phenyl-oxazole is not extensively reported, the behavior of analogous 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives provides valuable insights. These related compounds are known for their high thermal and chemical stability and often exhibit strong fluorescence in the blue region of the spectrum. researchgate.netnih.gov
The lifetime of the excited state is another crucial parameter. Short fluorescence lifetimes are a known challenge for some electroluminescent materials. tubitak.gov.tr The study of related compounds aims to enhance these lifetimes for practical applications. Factors such as molecular rigidity and the nature of electronic transitions play a key role. While phosphorescence is generally less common or efficient for such molecules at room temperature in fluid solutions, solid-state or low-temperature studies could reveal triplet state emission.
Table 1: Representative Photophysical Data for Analogous Oxadiazole Derivatives
| Compound Family | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φf) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazoles | 283 - 303 | 421 - 444 | 0.32 - 0.83 |
| Stilbene-oxadiazole derivatives | Not specified | Blue emission | Variable |
Note: Data is for analogous compound families and serves as a reference for the expected properties of 2,5-diethyl-4-phenyl-oxazole.
Analysis of Exciton (B1674681) Dynamics and Intermolecular Interactions in Condensed Phases
In the condensed phase (solid state or aggregates), the photophysical properties of 2,5-diethyl-4-phenyl-oxazole are governed by exciton dynamics and intermolecular interactions. Studies on similar 4,5-phenyl-oxazoles show that weak, non-specific interactions, such as van der Waals forces, are often more critical in defining the crystal architecture than stronger, specific interactions like hydrogen bonds. nih.gov
The analysis of crystal packing in related molecules reveals the importance of C—H⋯N, C—H⋯Cl, and π–π stacking interactions. nih.govgazi.edu.tr These interactions dictate the relative orientation of molecules, which in turn influences the electronic coupling between them. This coupling leads to the formation of excitons (excited states delocalized over multiple molecules), which can have different properties compared to the excited state of an isolated molecule. The dynamics of these excitons, including their formation, migration, and decay, are fundamental to the performance of organic electronic devices. For example, aggregation can sometimes lead to fluorescence quenching, but in other cases, it can cause aggregation-induced emission (AIE) by restricting molecular motions that would otherwise lead to non-radiative decay. nih.gov Hirshfeld surface analysis is a powerful tool used to quantify these intermolecular contacts, revealing that H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions often constitute the largest contributions to the crystal packing. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. For oxazole derivatives, this technique elucidates the precise bond lengths, bond angles, and the planarity of the heterocyclic and phenyl rings. In a study of similar 4,5-phenyl-oxazoles, the geometry of the oxazole ring was found to be quite typical, consistent with its chemical formula. nih.gov
A key structural feature revealed by crystallography is the dihedral angle between the plane of the oxazole ring and the attached phenyl ring. In related structures, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the dihedral angles between the various aromatic rings and the central azole ring are significant, often ranging from 15° to over 65°. nih.govgazi.edu.tr For 2,5-diethyl-4-phenyl-oxazole, the dihedral angle between the 4-phenyl group and the oxazole core will be a critical parameter, influencing the degree of π-conjugation across the molecule.
Crystal packing analysis, derived from crystallographic data, shows how molecules arrange themselves in the lattice. This arrangement is stabilized by a network of weak intermolecular interactions. nih.gov In crystals of related azole compounds, molecules are often linked by contacts such as C—H⋯N and π–π stacking interactions, which can form layered or three-dimensional networks. nih.govnih.gov
Table 2: Typical Crystallographic Parameters for Related Azole Heterocycles
| Structural Feature | Typical Observation | Reference |
|---|---|---|
| Ring Geometry | Oxazole ring bond lengths consistent with aromatic character. | nih.gov |
| Dihedral Angles | Significant twists between the oxazole and phenyl rings (e.g., 15-77°). | nih.govnih.gov |
| Intermolecular Contacts | C—H⋯N, C—H⋯π, and π–π stacking interactions are common. | nih.govnih.gov |
| Crystal Packing | Formation of layers or 3D supramolecular architectures. | nih.govnih.gov |
Note: This table summarizes general findings for related structures to infer the likely solid-state architecture of 2,5-diethyl-4-phenyl-oxazole.
Quantum Chemical Computations (Density Functional Theory - DFT)
Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure of a molecule. For 2,5-diethyl-4-phenyl-oxazole, a geometry optimization would be performed to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. nih.gov
The calculations would provide optimized bond lengths, bond angles, and dihedral angles. A key aspect of the conformational analysis would be the rotational barrier of the 4-phenyl group and the orientation of the two ethyl groups at positions 2 and 5. The dihedral angle between the phenyl and oxazole rings is particularly important as it affects the electronic conjugation and, consequently, the molecule's photophysical properties. DFT studies on similar molecules have successfully predicted these geometric parameters, which often show good agreement with experimental data from X-ray crystallography. nih.govajchem-a.com
Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, and Molecular Electrostatic Potential
DFT calculations are instrumental in understanding a molecule's electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for describing chemical reactivity and electronic transitions. nih.gov
The HOMO-LUMO energy gap (ΔE) is a key parameter that indicates the kinetic stability and electronic excitability of the molecule. ajchem-a.comnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited to a higher energy state. nih.gov For related azole compounds, calculated HOMO-LUMO gaps typically fall in the range of 3.5 to 5.0 eV. ajchem-a.comorientjchem.orgresearchgate.net
The visualization of frontier molecular orbitals shows the distribution of electron density. In molecules like 2,5-diethyl-4-phenyl-oxazole, the HOMO is generally distributed over the π-system of the phenyl and oxazole rings, while the LUMO is similarly delocalized, indicating that the lowest energy electronic transition is a π-π* type. scielo.org.mx
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. orientjchem.org It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For oxazole derivatives, the nitrogen atom is expected to be a region of negative potential, making it a likely site for electrophilic attack, while the hydrogen atoms of the ethyl and phenyl groups would exhibit positive potential. ajchem-a.comnih.gov
Table 3: Calculated Electronic Properties for an Analogous Azole Compound (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5743 eV |
| LUMO Energy | -2.0928 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.4815 eV |
| Chemical Hardness (η) | 2.2407 eV |
| Chemical Potential (μ) | -4.3335 eV |
| Electrophilicity Index (ω) | 4.1904 eV |
Source: Data from a DFT study on a related oxadiazole, calculated at the B3LYP/6-311++G(d,p) level. ajchem-a.com
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations can also be employed to investigate the mechanisms of chemical reactions involving 2,5-diethyl-4-phenyl-oxazole. This involves mapping the potential energy surface of a reaction, locating the transition state structures, and calculating the activation energies.
For instance, the synthesis of substituted oxazoles often involves cyclization or cross-coupling reactions. mdpi.com DFT could be used to model the reaction pathway of a Suzuki cross-coupling to introduce the phenyl group at the 4-position, or the cyclodehydration step that forms the oxazole ring itself. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can determine the most likely reaction mechanism and identify the rate-determining step. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes for this class of compounds. mdpi.comnih.gov
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and bonding. For 2,5-diethyl-4-phenyl-oxazole, density functional theory (DFT) calculations are the premier tool for forecasting its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Computational Approach:
DFT methods, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are adept at optimizing molecular geometry and calculating spectroscopic data. ajchem-a.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov Similarly, vibrational frequencies in the IR spectrum can be computed, which correspond to the various stretching, bending, and torsional modes of the molecule's functional groups.
A comparative analysis with calculated spectra of other oxazole derivatives, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, has shown a good agreement between theoretical predictions and experimental data, particularly when using scaling factors for the calculated frequencies. core.ac.uk For instance, the stretching vibrations of aromatic C-H bonds are typically observed in the 3100-3000 cm⁻¹ region, a range that is well-reproduced by DFT calculations. ajchem-a.com
Expected Spectroscopic Data:
Based on the analysis of related structures, a hypothetical correlation between predicted and experimental spectroscopic data for 2,5-diethyl-4-phenyl-oxazole is presented below. It is important to note that these are anticipated values and await experimental verification.
Table 1: Predicted vs. Expected Experimental Spectroscopic Data for 2,5-diethyl-4-phenyl-oxazole
| Parameter | Predicted Value (Computational) | Expected Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | Phenyl-H: ~7.2-7.5; Ethyl-CH₂: ~2.7-2.9; Ethyl-CH₃: ~1.2-1.4 | Phenyl-H: ~7.2-7.5; Ethyl-CH₂: ~2.7-2.9; Ethyl-CH₃: ~1.2-1.4 |
| ¹³C NMR (δ, ppm) | Phenyl-C: ~125-135; Oxazole-C: ~140-160; Ethyl-C: ~15-30 | Phenyl-C: ~125-135; Oxazole-C: ~140-160; Ethyl-C: ~15-30 |
Note: The values in this table are estimates based on computational studies of analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Calculation of Charge Transport Properties and Reorganization Energies for Semiconducting Applications
Oxazole derivatives have garnered interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), owing to their favorable charge transport properties. jksus.orgnih.gov The efficiency of charge transport in these materials is intrinsically linked to the reorganization energy (λ) and electronic coupling between adjacent molecules.
Theoretical Framework:
The reorganization energy is a critical parameter that describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. elsevierpure.comrsc.org It is composed of two components: the internal reorganization energy (λᵢ), related to changes within the molecule itself, and the external reorganization energy (λₒ), associated with the surrounding medium. A lower reorganization energy generally facilitates faster charge transfer.
Computational chemistry provides a powerful means to calculate the reorganization energy. The internal reorganization energy for hole transport (λh) and electron transport (λe) can be estimated using the following equations based on the energies of the neutral and ionic states at their respective optimized geometries:
λh = [E(C⁺) - E(N⁺)] + [E(N) - E(C)] λe = [E(N⁻) - E(C⁻)] + [E(C) - E(N)]
Where E(N) and E(C) are the energies of the neutral molecule at its optimized geometry and at the cation's optimized geometry, respectively, and E(N⁺) and E(C⁺) are the energies of the cation at the neutral's optimized geometry and its own optimized geometry. A similar notation applies to the anionic states for electron transport.
Application to Oxazole Derivatives:
While specific calculations for 2,5-diethyl-4-phenyl-oxazole are not available, a study on a related oxazole derivative, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), offers valuable insights. jksus.orgresearchgate.net For BMPO, the calculated electron reorganization energy (λe) was found to be 0.223 eV, which is lower than its hole reorganization energy (λh) of 0.381 eV. jksus.orgresearchgate.net This suggests that BMPO is likely a better electron transporter than a hole transporter. jksus.orgresearchgate.net The study also highlighted that oxazole derivatives are promising candidates for n-type organic semiconductor materials due to their typically low LUMO energy levels and small reorganization energies. jksus.org
Table 2: Calculated Charge Transport Properties for an Analogous Oxazole Derivative (BMPO)
| Property | Value | Significance |
|---|---|---|
| Hole Reorganization Energy (λh) | 0.381 eV | Indicates the energy barrier for hole transport. |
| Electron Reorganization Energy (λe) | 0.223 eV | A lower value suggests more efficient electron transport. |
| Hole Transfer Integral | 91.3 meV | Measures the electronic coupling for hole hopping. |
Data sourced from a study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO). jksus.orgresearchgate.net
Given the structural similarities, it is plausible that 2,5-diethyl-4-phenyl-oxazole would also exhibit characteristics of an n-type semiconductor, though further computational and experimental work is needed to confirm this.
Simulation of Intermolecular Interactions and Solid-State Behavior
The arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for determining the material properties of organic compounds, including their charge transport characteristics. The simulation of these interactions provides a molecular-level understanding of crystal packing and solid-state behavior.
Key Intermolecular Interactions:
In the solid state, the crystal architecture of phenyl-oxazole derivatives is dictated by a variety of weak intermolecular interactions. These can include:
Hydrogen Bonds: While conventional hydrogen bonds may be absent in 2,5-diethyl-4-phenyl-oxazole, weaker C-H···N and C-H···O interactions can play a role in stabilizing the crystal lattice.
π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules, which can provide pathways for charge transport.
Computational Insights from Analogous Systems:
The geometry of the oxazole ring in these compounds was found to be quite typical, with bond lengths and angles consistent with its aromatic character. The dihedral angle between the phenyl and oxazole rings is a key conformational parameter that influences the molecular shape and how molecules pack in the solid state.
Simulating Solid-State Behavior:
Computational methods such as molecular mechanics and DFT can be used to simulate the packing of molecules in a crystal. By calculating the interaction energies between pairs of molecules, it is possible to identify the most stable packing arrangements and to understand the hierarchy of intermolecular forces.
For 2,5-diethyl-4-phenyl-oxazole, it is anticipated that the ethyl groups will influence the steric hindrance and packing efficiency. The interplay between the planar phenyl and oxazole moieties and the flexible ethyl chains will ultimately determine the solid-state structure and, consequently, its material properties.
Applications of 2,5 Diethyl 4 Phenyl Oxazole in Advanced Materials and Technologies Non Biological Focus
Organic Electronics and Optoelectronics
The tunable electronic properties of oxazole (B20620) derivatives make them promising candidates for various components in organic electronic and optoelectronic devices. The ability to modify the oxazole core with different substituents allows for the fine-tuning of properties like charge transport, emission color, and energy levels.
Organic Light-Emitting Diodes (OLEDs) and Design of Deep-Blue Emitters
Oxazole-based materials are of particular interest in the development of efficient and stable deep-blue emitters for Organic Light-Emitting Diodes (OLEDs). Deep-blue emission is crucial for full-color displays and white lighting applications, but achieving high efficiency and long operational stability remains a challenge.
Numerous oxazole-based fluorophores exhibit strong emission in the UV and deep-blue spectral regions in the solid state. bilpubgroup.com The inherent electronic structure of the oxazole ring can be leveraged to create materials with high photoluminescence quantum yields (PLQY). For instance, researchers have developed novel dual-core structures incorporating an oxazole derivative, 4,5-diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO), into anthracene (B1667546) and pyrene (B120774) moieties. researchgate.net These materials, AP-TPO and TPO-AP, emit deep-blue light with high PLQYs of 82% and 88%, respectively. researchgate.net When used as the emitting layer in non-doped OLEDs, TPO-AP achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%. researchgate.net
The twisted molecular structure of some oxazole derivatives, such as the bis-chromophore 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), can reduce aggregation-induced fluorescence quenching, leading to efficient deep-blue emission in the solid state. bilpubgroup.com OLEDs incorporating BBzx have demonstrated deep-blue emission at 430 nm with CIE coordinates of (0.157, 0.044) and an EQE of 1.2%. bilpubgroup.com The incorporation of oxazole side groups can also help maintain charge balance within the device, even at high current densities. researchgate.net
Table 1: Performance of Oxazole-Based Deep-Blue Emitters in OLEDs
| Emitter | Emission Wavelength (nm) | PLQY (%) | Current Efficiency (cd/A) | EQE (%) | CIE Coordinates |
| TPO-AP researchgate.net | 443 (in solution) | 88 | 5.49 | 4.26 | Not specified |
| AP-TPO researchgate.net | 433 (in solution) | 82 | 4.33 | 3.73 | Not specified |
| BBzx bilpubgroup.com | 430 | Not specified | Not specified | 1.2 | (0.157, 0.044) |
| 2CzdOXD4MeOPh | 446 (EL) | 14-55 (in host) | Not specified | 6.6 | (0.15, 0.11) |
| 2CzdOXD4CF3Ph | 474 (EL) | 14-55 (in host) | Not specified | 11.2 | (0.17, 0.25) |
Note: Data for 2CzdOXD4MeOPh and 2CzdOXD4CF3Ph are for oxadiazole derivatives, which are structurally related to oxazoles and also used as emitters.
Organic Thin-Film Transistors (OTFTs) and Charge Transport Layer Development
A theoretical study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) has shown that it could be a good candidate for an electron transport material. scilit.com The calculated electron reorganization energy for BMPO is 0.223 eV, which is lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV), indicating potentially superior intrinsic electron mobility. scilit.com The study also highlighted that the electron transfer integral values are comparable to the hole transfer integrals, but the lower electron reorganization energy suggests that electron transport would be more favorable. scilit.com
The incorporation of electron-withdrawing oxazole moieties into conjugated polymer backbones is a strategy to develop n-type (electron-transporting) or ambipolar (both electron and hole-transporting) semiconductors. While benzothiadiazole derivatives have been more extensively studied for this purpose, the underlying principles of using electron-deficient heterocycles apply to oxazoles as well. nih.gov For instance, new benzothiadiazole derivatives have been synthesized and characterized as organic semiconductors for OTFTs, with one exhibiting p-channel characteristics with a carrier mobility of up to 10⁻⁴ cm²/Vs. nih.gov
Organic Photodetectors (OPDs) and Conjugated Polymer Systems
Organic Photodetectors (OPDs) convert light into an electrical signal and are key components in applications like image sensing and optical communications. The development of new photoactive materials with tailored absorption spectra and high charge generation efficiency is crucial for advancing OPD technology.
Benzo[1,2-d:4,5-d']bis(oxazole) (BBO), a conjugated building block, has been used to synthesize polymers for OPD applications. bilpubgroup.comresearchgate.net When BBO is coupled with thiophene (B33073) units, the resulting polymers, P1 and P2, selectively absorb green light in the 500-600 nm range. bilpubgroup.comresearchgate.net OPD devices fabricated with a bulk heterojunction active layer of these polymers and a non-fullerene acceptor (IDIC) have shown promising results. bilpubgroup.comresearchgate.net P1-based devices exhibited a responsivity of 0.169 A/W, while P2-based devices showed a higher detectivity (D*) due to a lower dark current density. bilpubgroup.comresearchgate.net
The relatively high mobility of some conjugated polymers containing heterocyclic units allows for the creation of thick-film photoactive layers. rsc.org This can lead to increased external quantum efficiency and a significant reduction in dark current density, ultimately resulting in higher detectivity. rsc.org For example, a device with a 400 nm thick active layer based on a naphtho[1,2-c:5,6-c]bis bilpubgroup.comscilit.comnih.govthiadiazole-containing polymer achieved a very low dark current density of 0.33 nA cm⁻² and a high detectivity exceeding 10¹³ Jones. rsc.org These findings suggest that conjugated polymers incorporating oxazole units could be a viable strategy for developing high-performance OPDs.
Scintillators and Laser Dyes based on Oxazole Derivatives
The strong fluorescence of many oxazole derivatives makes them suitable for use as scintillators and laser dyes. Scintillators are materials that emit light when excited by ionizing radiation, and they are used in radiation detection and medical imaging. Laser dyes are organic compounds that can be used as the gain medium in dye lasers.
A well-known oxazole-based laser dye is 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP). nih.gov Studies on the laser performance of POPOP and other oxazole dyes like 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) and 5-diphenyl-oxazole (PPO) have been conducted in various matrices, such as sol-gel glasses and copolymers. nih.gov These materials exhibit efficient laser emission, and their photostability can be enhanced by embedding them in a solid matrix. nih.gov For instance, when pumped with a nitrogen laser (337.1 nm), these dyes show superior laser performance and photostability in sol-gel glass compared to a copolymer matrix of methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA). nih.gov
Catalysis and Ligand Design
The oxazole ring is a key structural motif in a class of "privileged" chiral ligands used in asymmetric catalysis. These ligands coordinate with a metal center to create a chiral environment, enabling the synthesis of enantiomerically enriched products.
Development of Chiral Oxazole-Based Ligands in Asymmetric Catalysis
Chiral ligands containing an oxazoline (B21484) moiety (a partially saturated version of the oxazole ring) have been extensively employed in a wide range of asymmetric catalytic reactions. scilit.com Ligands such as Box (bisoxazoline) and Phox (phosphine-oxazoline) are particularly notable. scilit.com Pyridine-oxazoline (Pyox) type ligands, which are hybrid ligands, have also seen a resurgence in recent years and are proving to be effective in several new and efficient asymmetric methodologies. scilit.comnih.gov
The effectiveness of these ligands stems from several factors. They are readily synthesized from chiral amino alcohols. rsc.org The stereogenic center is located on the carbon atom adjacent to the coordinating nitrogen of the oxazoline ring, which is in close proximity to the metal's active site, thus exerting a strong influence on the stereochemical outcome of the reaction. rsc.org The steric bulk of the substituent at the chiral center is a critical factor in inducing high enantioselectivity, with the tert-butyl group being a popular choice. scilit.com
Application of Oxazole Ligands in Transition Metal Complexes for Polymerization Reactions (e.g., Olefin Polymerization)
The oxazole structural motif is a key component in the design of ligands for transition metal-catalyzed polymerization reactions. While specific research on 2,5-diethyl-4-phenyl-oxazole as a ligand is not extensively documented, the principles derived from studies on analogous oxazole-containing ligands are directly applicable. Vanadium complexes featuring oxazole-oxazoline ligands, for example, have demonstrated catalytic activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com
The performance of these catalytic systems is significantly influenced by the substitution pattern on the oxazole ring. For instance, the introduction of a methyl substituent at the 5-position of the oxazole ring can impose steric hindrance, which in turn affects the co-planarity of the heterocyclic rings and can lead to an increase in catalyst activity. mdpi.com Conversely, substitution at other positions, such as the 4-position of an associated oxazoline ligand, has been observed to reduce catalyst activity. mdpi.com This highlights the delicate interplay between ligand architecture and catalytic performance. The electronic and steric properties of the diethyl and phenyl groups in 2,5-diethyl-4-phenyl-oxazole would therefore be expected to modulate the activity and selectivity of a corresponding transition metal catalyst. The search for novel catalysts for olefin polymerization continues to be a major focus in the production of polyolefins, which constitute a significant portion of global synthetic polymer production. mdpi.com
Rational Design of Ligands for Specific Chemo- and Regioselective Transformations
The rational design of ligands is a cornerstone of modern catalysis, enabling the development of highly selective chemical transformations. For oxazole-containing ligands, computational and structure-based methods are employed to predict and optimize their performance in asymmetric catalysis. nih.govacs.org The goal is to create ligands that can induce high levels of enantioselectivity in reactions such as the palladium-catalyzed Tsuji-Trost allylic alkylation. nih.gov
The design process often involves modifying the substituents on the chiral oxazoline ring to fine-tune the steric and electronic environment around the metal center. acs.org For instance, novel carbohydrate-derived pyridyl (PYOX)- and cyclopropyl (B3062369) (CYBOX)-substituted oxazoline ligands have been synthesized and successfully applied in the Pd-catalyzed allylic alkylation of rac-1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, achieving high enantiomeric excess (up to 98% ee). nih.gov NMR and X-ray crystallographic analyses of the palladium(II) complexes of these ligands revealed a conformational change in the sugar moiety upon metal complexation, underscoring the importance of understanding the dynamic nature of the catalyst-ligand interaction. nih.gov
Quantum mechanical/molecular mechanical (QM/MM) investigations into octahedral column 4 catalysts with phenoxy-amine or phenoxy-imine ligands have shed light on the origins of regioselectivity in propene polymerization. acs.org These studies indicate that the hybridization of the nitrogen atom (amine vs. imine) plays a crucial role in directing the insertion of the olefin (1,2- or 2,1-insertion) through a combination of steric and electronic effects. acs.org Such insights are invaluable for the rational design of ligands like 2,5-diethyl-4-phenyl-oxazole for specific polymerization outcomes.
Functional Dyes and Pigments
The inherent spectroscopic properties of the oxazole core make it an attractive scaffold for the development of functional dyes and pigments.
Synthesis and Spectroscopic Characterization of Oxazole-Based Dyes
The synthesis of oxazole-based dyes often involves the condensation of a suitable precursor with various aromatic aldehydes. globalresearchonline.netresearchgate.net A number of novel oxazole derivative dyes have been synthesized and characterized using techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy. globalresearchonline.netresearchgate.net The absorption maxima (λmax) of these dyes are influenced by the nature of the substituents on the oxazole and associated aromatic rings. globalresearchonline.netresearchgate.net For example, the presence of electron-donating or electron-withdrawing groups can shift the absorption into the visible region, resulting in a wide spectrum of colors from brown to violet. globalresearchonline.netresearchgate.net
The fluorescence properties of these dyes are also of significant interest. Many oxazole-based dyes exhibit strong to moderate fluorescence in solution, confirming their potential as emitters. globalresearchonline.netresearchgate.net
Table 1: Spectroscopic Data for Selected Oxazole-Based Dyes
| Compound | λmax (nm) in Chloroform (B151607) | λmax (nm) in Acetonitrile | Color |
|---|---|---|---|
| 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide | 355 | 360 | Brown |
| 2-[2-(2,5-Dimethoxyphenyl)-styryl]-3-ethyl-benzooxazol-3-ium;iodide | 410 | 405 | Brown |
| 3-Ethyl-2-[2-(2,4,5trimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide | 495 | 490 | Brown |
Data sourced from a study on new oxazole derivative dyes. globalresearchonline.net
Investigation of Solvatochromic Behavior and Environmental Sensitivity in Dye Systems
Solvatochromic dyes are valuable as environment-sensitive probes because their absorption and emission spectra change in response to the polarity of their microenvironment. nih.gov This phenomenon, known as solvatochromism, is particularly pronounced in push-pull dyes that undergo intramolecular charge transfer upon excitation. nih.govresearchgate.net The highly polarized excited state of these dyes is stabilized to a greater extent in more polar solvents, leading to a red shift in the emission spectrum. nih.gov
The solvatochromic behavior of newly synthesized oxazole dyes has been investigated in solvents of varying polarity, such as chloroform and acetonitrile. globalresearchonline.netresearchgate.net The solvent effect on the UV-Vis absorption spectra of these dyes can be complex and is highly dependent on the nature of the substituents. globalresearchonline.netresearchgate.net This sensitivity to the local environment makes oxazole-based dyes promising candidates for use as fluorescent probes in sensing and imaging applications where changes in polarity need to be monitored. nih.gov
Studies on Thermal Stability and Photochemical Degradation Pathways of Dyes
The practical utility of a dye is often determined by its stability towards heat and light. The thermal stability of oxazole-based dyes is influenced by the substituents and their positions within the dye structure. globalresearchonline.netresearchgate.net Thermogravimetric analysis (TGA) is a common technique used to assess the temperature at which a dye begins to decompose. tsu.eduijsrp.orgresearchgate.net For some newly prepared azo dyes, decomposition has been observed to start at temperatures as high as 290°C, indicating good thermal stability. ijsrp.org
Photochemical degradation is another critical factor, especially for applications involving exposure to light. The photostability of dyes can be evaluated by irradiating them with UV light and monitoring the change in their absorption spectra over time. ijsrp.orgswan.ac.uk The degradation pathways can be complex, often involving the cleavage of susceptible bonds within the dye molecule. tsu.edu For instance, in azobenzene (B91143) dyes, thermal degradation can lead to the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. tsu.edu Understanding these degradation mechanisms is crucial for designing more robust and long-lasting dyes. Studies on some oxazole derivatives have shown varying degrees of photochemical and thermal reactivity, with certain structures exhibiting greater stability. globalresearchonline.netresearchgate.net
Polymer Science and Engineering
The application of 2,5-diethyl-4-phenyl-oxazole and related compounds in polymer science and engineering is primarily linked to their role in polymerization catalysis, as discussed in section 5.2.2. By acting as ligands for transition metals, they can influence the synthesis and, consequently, the properties of polymers. mdpi.com For example, the choice of an oxazole-based ligand can impact the molecular weight, microstructure, and physical properties of the resulting polyolefins. mdpi.com
Furthermore, the incorporation of functional dye molecules, including those based on an oxazole scaffold, into polymer matrices is a well-established method for creating colored plastics, coatings, and films. The compatibility of the dye with the polymer, as well as its thermal stability during processing, are key considerations. The study of oxazole-based dyes, including their thermal properties, provides valuable data for their potential integration into various polymer systems. globalresearchonline.netresearchgate.net
Table of Chemical Compounds
| Chemical Name |
| 2,5-diethyl-4-phenyl-oxazole |
| Ethylene |
| Norbornene |
| Vanadium |
| Palladium |
| rac-1,3-diphenylallyl acetate |
| Dimethyl malonate |
| Chloroform |
| Acetonitrile |
| 2-[2-(3,4-Dimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide |
| 2-[2-(2,5-Dimethoxyphenyl)-styryl]-3-ethyl-benzooxazol-3-ium;iodide |
| 3-Ethyl-2-[2-(2,4,5trimethoxyphenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide |
| 2-[2-(4-Dimethylaminophenyl)-vinyl]-3-ethyl-benzooxazol-3-ium;iodide |
| Azobenzene |
Incorporation of Oxazole, 2,5-diethyl-4-phenyl- Units into Conjugated Polymers for Electronic Applications
No studies were identified that describe the polymerization of monomers containing the 2,5-diethyl-4-phenyl-oxazole moiety or the electronic properties of any resulting polymers.
Impact of Substituent Sterics and Electronics on Polymer Microstructure and Resultant Material Properties
Without any polymers synthesized using "Oxazole, 2,5-diethyl-4-phenyl-", there is no research available on how the steric hindrance of the diethyl groups or the electronic influence of the phenyl group at their specific positions on the oxazole ring would affect the microstructure and material properties of a polymer chain.
It must be concluded that "Oxazole, 2,5-diethyl-4-phenyl-" is either a novel compound that has not yet been extensively studied for materials applications, or it is a compound that has not shown significant promise in this field, and therefore, research has not been published in accessible databases.
Future Research Directions and Unexplored Avenues for 2,5 Diethyl 4 Phenyl Oxazole
Development of Novel and Highly Sustainable Synthetic Routes
The pursuit of environmentally benign chemical manufacturing necessitates the development of green synthetic methodologies. ijpsonline.com For 2,5-diethyl-4-phenyl-oxazole, future research should prioritize the move away from classical synthesis methods, which can be inefficient and rely on hazardous reagents. ijpsonline.com
Promising sustainable approaches for oxazole (B20620) synthesis that could be adapted for 2,5-diethyl-4-phenyl-oxazole include:
Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly reduce reaction times and energy consumption. ijpsonline.commdpi.com
Electrochemical Synthesis: A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for oxazole synthesis, offering a transition-metal-free and oxidant-free route starting from abundant carboxylic acids. rsc.orgrsc.org
Catalytic Methods: The use of calcium-based catalysts has been shown to provide rapid and high-yielding access to functionalized 5-aminooxazoles, a methodology that could be explored for the synthesis of other oxazole derivatives. nih.gov
Green Solvents: Investigating the use of ionic liquids or deep-eutectic solvents could further enhance the sustainability profile of the synthesis. ijpsonline.com
A key objective will be to develop a one-pot synthesis protocol that is both scalable and adheres to the principles of green chemistry, minimizing waste and maximizing efficiency. acs.org
Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries
A thorough understanding of the reactivity of 2,5-diethyl-4-phenyl-oxazole is crucial for its application. The oxazole ring is known to participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. wikipedia.orgnumberanalytics.com
Future research should focus on:
Mechanistic Studies: Detailed kinetic and mechanistic investigations, such as those performed on the oxidation of oxazole by OH radicals, can provide fundamental insights into its atmospheric chemistry and reactivity. rsc.org Computational studies using Density Functional Theory (DFT) can be employed to model reaction pathways and transition states. rsc.org
Unconventional Reactions: Exploring novel cycloaddition reactions, such as the Diels-Alder reaction where the oxazole acts as a diene, could lead to the synthesis of complex pyridines. wikipedia.org Additionally, investigating metal-catalyzed ring-opening reactions could provide pathways to other heterocyclic systems. acs.org
Regioselectivity: The substitution pattern of 2,5-diethyl-4-phenyl-oxazole, with ethyl groups at positions 2 and 5 and a phenyl group at position 4, will influence the regioselectivity of its reactions. For instance, electrophilic substitution is expected to occur at the C5 position, but the presence of an ethyl group may alter this reactivity. wikipedia.orgprinceton.edu A systematic study of these effects is warranted.
Application of Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy, Single-Molecule Studies)
To fully elucidate the structure-property relationships of 2,5-diethyl-4-phenyl-oxazole and its derivatives, advanced characterization techniques are indispensable.
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can probe the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Single-Molecule Spectroscopy: Investigating individual molecules removes the averaging inherent in bulk measurements, revealing distributions in molecular properties and rare events. wikipedia.orgumich.edu This can provide detailed insights into the conformational dynamics and interactions of 2,5-diethyl-4-phenyl-oxazole, especially when incorporated into larger systems or materials. nih.gov The development of ultra-stable organic fluorophores for single-molecule research highlights the potential in this area. rsc.org
These advanced techniques, while not yet applied to this specific compound, offer powerful tools to uncover subtle aspects of its behavior that are inaccessible with conventional methods.
Rational Design and Synthesis of Derivatives for Enhanced Material Performance and Multifunctionality
The true potential of 2,5-diethyl-4-phenyl-oxazole lies in its capacity as a scaffold for the synthesis of novel functional materials and bioactive compounds. tandfonline.com Oxazole derivatives have shown promise as anticancer and hypoglycemic agents. benthamscience.combenthamdirect.comnih.gov
Future research in this area should involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the phenyl and ethyl substituents, it will be possible to establish clear SARs. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the oxazole core and influence its biological activity or material performance. numberanalytics.com
Synthesis of Functionalized Derivatives: Research efforts can be directed towards the synthesis of derivatives with specific functionalities. This could include the incorporation of moieties that enhance solubility, facilitate binding to biological targets, or impart specific optical or electronic properties. organic-chemistry.orgacs.orgrsc.orgthieme-connect.com
Development of Multifunctional Materials: By combining the oxazole core with other functional units, it may be possible to create materials with multiple desirable properties, such as combined therapeutic and diagnostic (theranostic) agents or materials with unique optoelectronic characteristics.
Integration with Artificial Intelligence and Machine Learning for Accelerated Property Prediction and Retrosynthetic Planning
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and design. mdpi.commdpi.com
For 2,5-diethyl-4-phenyl-oxazole, AI and ML can be applied to:
Property Prediction: Machine learning models can be trained on existing data for oxazole derivatives to predict various properties of new, unsynthesized compounds, such as their solubility, toxicity, and potential biological activity. arxiv.orgmit.edunurixtx.com This can significantly reduce the time and cost associated with experimental screening. springernature.comyoutube.com
Retrosynthetic Planning: AI-powered tools can assist in designing efficient and sustainable synthetic routes to 2,5-diethyl-4-phenyl-oxazole and its derivatives. engineering.org.cnmicrosoft.comnih.gov These tools can analyze vast reaction databases to propose novel and effective synthetic pathways. acs.orgarxiv.org
De Novo Design: Generative models can be used to design novel oxazole derivatives with desired properties, providing a starting point for synthetic efforts.
The integration of AI and ML into the research workflow for 2,5-diethyl-4-phenyl-oxazole will undoubtedly accelerate the pace of innovation and lead to the discovery of new applications for this versatile compound. youtube.comacs.org
Q & A
Q. What advanced spectroscopic methods elucidate electronic interactions in oxazole-metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
